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Compound of Interest

Compound Name: MORF-627

Cat. No.: B15605865

For Researchers, Scientists, and Drug Development Professionals

MORF-627, a selective, orally active inhibitor of integrin av36, demonstrated promising
preclinical efficacy in models of fibrosis through its targeted inhibition of the transforming
growth factor-beta (TGF-3) pathway.[1][2] Despite its potent anti-fibrotic activity, the
development of MORF-627 was halted due to unforeseen toxicity in non-human primates.[3][4]
This guide provides a comprehensive cross-species comparison of the available
pharmacokinetic (PK) and pharmacodynamic (PD) data for MORF-627, offering valuable
insights for researchers in the field of anti-fibrotic drug development.

Pharmacodynamic Profile

MORF-627 exerts its biological effect by selectively binding to and stabilizing the "bent-closed"
conformation of the integrin avp6, a key activator of latent TGF-B1.[1] This inhibition of TGF-31
activation subsequently blocks downstream signaling through the SMAD2/3 pathway, a critical
cascade in the pathogenesis of fibrosis.

In Vitro Potency

MORF-627 demonstrated high potency in biochemical and cell-based assays, effectively
inhibiting key steps in the TGF-[3 signaling pathway.
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Parameter IC50 (nM) Assay Type
) o Human Serum Ligand Binding
Integrin avf6 Inhibition 9.2
Assay

ovp6-mediated TGF-B1

o 2.63 Cell-based reporter assay
Activation
SMAD2/3 Phosphorylation 8.3 Cell-based immunoassay

Data sourced from MedchemExpress.[5]

Cross-Species Pharmacokinetics

MORF-627 was evaluated in several preclinical species, including mice, rats, dogs, and

cynomolgus monkeys, and was noted for its impressive multi-species pharmacokinetic profile

and good oral bioavailability.[1][2][6]

Key
. Route of L
Species L . Dose Pharmacokinetic
Administration
Parameters
Efficacious in
Mouse Oral Not Publicly Available bleomycin-induced
lung fibrosis model.[3]
Pharmacokinetic
Rat Not Publicly Available Not Publicly Available studies were
conducted.[7]
Pharmacokinetic
Dog Not Publicly Available Not Publicly Available studies were

conducted.[7]

Cynomolgus Monkey

Oral Gavage

30 mg/kg/day

Mean Steady-State
Cmax: 2.6 uM

120 mg/kg/day

Mean Steady-State
Cmax: 7.8 uM
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Pharmacokinetic data for the cynomolgus monkey was obtained from a 28-day oral toxicity
study. It is important to note that full pharmacokinetic profiles for mouse, rat, and dog are not
publicly available.

In Vivo Pharmacodynamics and Efficacy

The anti-fibrotic potential of MORF-627 was assessed in a well-established preclinical model of
pulmonary fibrosis.

Bleomycin-Induced Lung Fibrosis in Mice

MORF-627 was shown to be efficacious in a bleomycin-induced mouse model of lung fibrosis,
a standard preclinical model for evaluating potential anti-fibrotic therapies.[3] While specific
quantitative efficacy data has not been publicly disclosed, the positive outcome in this model
was a key driver for its progression into further preclinical development.

Toxicology and Safety Pharmacology

A 28-day Good Laboratory Practice (GLP) oral toxicity study in cynomolgus monkeys revealed
a significant and unexpected safety finding that ultimately led to the cessation of MORF-627's
development.

8.Dav Oral Toxicity Study in ¢ | |

Species Dosing Regimen Key Findings

- Rapid induction of urothelial
carcinoma (bladder tumors) in
2 of 6 animals at the highest
dose.[3][4] - The tumorigenic
30, 60, and 180/120 mg/kg/day ) )
Cynomolgus Monkey ] effect was considered a direct
via oral gavage for 28 days o
consequence of inhibiting the
homeostatic role of TGF-f3
signaling in the bladder

epithelium.[4][6]

This finding highlights a critical challenge in targeting the TGF-3 pathway, where systemic
inhibition can disrupt its essential role in maintaining tissue homeostasis, leading to severe
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adverse effects.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Assays

TGF-B1 Activation Assay (General Protocol):

Cell Culture: A suitable reporter cell line expressing a TGF-p-responsive reporter gene (e.g.,
luciferase) is cultured under standard conditions.

Compound Treatment: Cells are pre-incubated with varying concentrations of MORF-627.

TGF-B1 Stimulation: Latent TGF-31 is added to the cell culture to induce its activation by cell
surface integrins.

Reporter Gene Assay: After a defined incubation period, the cells are lysed, and the activity
of the reporter gene product (e.g., luciferase) is measured.

Data Analysis: The IC50 value is determined by plotting the reporter gene activity against the
concentration of MORF-627.

SMADZ2/3 Phosphorylation Assay (General Protocol):

Cell Culture: A relevant cell line expressing integrin av36 is cultured to sub-confluency.

Compound Treatment: Cells are treated with different concentrations of MORF-627 for a
specified duration.

TGF-B1 Stimulation: The cells are stimulated with active TGF-B1 to induce SMAD2/3
phosphorylation.

Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is
determined.
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e Immunoassay: The levels of phosphorylated SMAD2/3 and total SMAD2/3 are quantified
using a sandwich ELISA or a similar immunoassay.

» Data Analysis: The ratio of phosphorylated SMADZ2/3 to total SMAD2/3 is calculated, and the
IC50 value is determined by plotting this ratio against the MORF-627 concentration.

In Vivo Studies

Bleomycin-Induced Lung Fibrosis Model in Mice (General Protocol):

Acclimatization: Mice are acclimatized to the laboratory conditions for at least one week prior
to the study.

« Induction of Fibrosis: A single intratracheal instillation of bleomycin is administered to induce
lung injury and subsequent fibrosis.

e Compound Administration: MORF-627 is administered orally at predetermined doses,
starting at a specified time point post-bleomycin instillation and continuing for the duration of
the study.

e Monitoring: Animals are monitored for clinical signs, body weight, and mortality throughout
the study.

o Endpoint Analysis: At the end of the study, animals are euthanized, and the lungs are
harvested for analysis. Key endpoints include:

o

Histopathology: Lungs are sectioned and stained (e.g., with Masson's trichrome) to assess
the extent of fibrosis.

o

Hydroxyproline Assay: The collagen content in the lungs is quantified as a measure of
fibrosis.

[¢]

Gene Expression Analysis: The expression of pro-fibrotic genes in the lung tissue is
analyzed by qPCR.

28-Day Oral Toxicity Study in Cynomolgus Monkeys (Specific Protocol):
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e Animal Allocation: Naive, young adult cynomolgus monkeys are randomly assigned to
treatment groups.

e Dosing: MORF-627 is administered once daily via oral gavage at doses of 30, 60, and
180/120 mg/kg/day for 28 consecutive days. A control group receives the vehicle. The high
dose was initially 180 mg/kg/day and was lowered to 120 mg/kg/day due to intolerance.

» Clinical Observations: Animals are observed daily for any clinical signs of toxicity. Body
weight and food consumption are recorded regularly.

o Pharmacokinetic Sampling: Blood samples are collected at predetermined time points to
determine the plasma concentrations of MORF-627.

» Clinical Pathology: Blood and urine samples are collected for hematology, clinical chemistry,
and urinalysis.

» Necropsy and Histopathology: At the end of the study, a full necropsy is performed, and a
comprehensive set of tissues is collected for histopathological examination.

Visualizing Key Pathways and Processes

To further elucidate the mechanisms and experimental workflows discussed, the following
diagrams are provided.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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